molecular formula C8H15NO B13584546 4-(Sec-butyl)pyrrolidin-2-one

4-(Sec-butyl)pyrrolidin-2-one

Cat. No.: B13584546
M. Wt: 141.21 g/mol
InChI Key: RYZOJNSYZSUZTD-UHFFFAOYSA-N
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Description

4-(Sec-butyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a branched sec-butyl substituent at the 4-position of the lactam ring. Pyrrolidin-2-one (γ-lactam) is a five-membered lactam structure with diverse applications in medicinal chemistry, materials science, and synthetic intermediates. The substitution pattern at the 4-position significantly influences the compound’s physicochemical properties (e.g., lipophilicity, solubility) and biological activity. This article compares 4-(sec-butyl)pyrrolidin-2-one with similar pyrrolidin-2-one derivatives, emphasizing substituent-driven trends in activity and properties.

Properties

IUPAC Name

4-butan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-6(2)7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOJNSYZSUZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Sec-butyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of pyrrolidin-2-one derivatives . Another method includes the oxidation of pyrrolidine derivatives .

Industrial Production Methods: Industrial production of pyrrolidin-2-one derivatives often involves the catalytic or electrochemical reduction of succinimide, carbonylation of allylamine, or hydrogenation of succinonitrile under hydrolytic conditions . These methods are scalable and efficient for large-scale production.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The 4-position substituent defines key differences among pyrrolidin-2-one derivatives. Below is a comparative analysis of substituent effects based on evidence:

Compound 4-Position Substituent Key Properties Reference
4-(Sec-butyl)pyrrolidin-2-one Sec-butyl (branched alkyl) Hypothetical: High lipophilicity, moderate solubility
1-(4-Fluorophenyl)pyrrolidin-2-one 4-Fluorophenyl (aromatic) Crystalline solid; used in receptor-binding studies
4-(Pyridin-4-yl)pyrrolidin-2-one Pyridinyl (heteroaromatic) Molecular weight: 162.19 g/mol; polar due to N-heterocycle
4-(Aminomethyl)pyrrolidin-2-one hydrochloride Aminomethyl (polar alkyl) Hydrochloride salt; MW 150.61 g/mol; hygroscopic
4-(4-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one Thiadiazolyl (heterocyclic) Discontinued in commercial supply; likely bioactive
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Piperazine-linked aryl High α1-adrenoceptor affinity (pKi = 7.13)

Key Observations:

  • Bioactivity: Aryl and heterocyclic substituents (e.g., fluorophenyl , thiadiazolyl ) correlate with antioxidant or receptor-binding activities, while alkyl groups may prioritize metabolic stability.
Antioxidant Activity
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazolyl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging than ascorbic acid .
  • Heterocyclic vs. Alkyl Substituents : Thioxo-oxadiazolyl/triazolyl groups enhance antioxidant capacity via radical stabilization, whereas alkyl groups (e.g., sec-butyl) may lack electron-deficient moieties for similar activity.
Receptor Binding and Cardiovascular Activity
  • Piperazine-linked derivatives: Compound 7 (4-position linked to 2-chlorophenyl-piperazine) shows high α1-adrenoceptor affinity (pKi = 7.13), while compound 18 (4-chlorophenyl-piperazine) binds α2-AR (pKi = 7.29) .
  • Hypothetical Sec-butyl analog : The bulky alkyl group may reduce steric hindrance for receptor binding compared to aromatic substituents but lacks π-π interactions critical for aryl-based ligands.
Hypotensive and Antiarrhythmic Effects
  • Hydroxy/fluorophenyl derivatives : Substituents like 4-hydroxy or 2,4-difluoro groups induce prolonged hypotension (e.g., >1 hour at 2.5 mg/kg) .
  • Sec-butyl analog : Increased lipophilicity may prolong half-life but requires empirical validation.

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